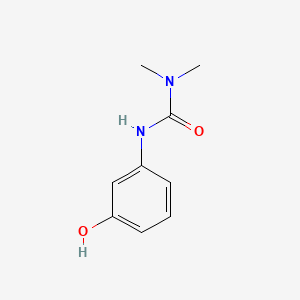
3-(3-Hydroxyphenyl)-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxyphenyl)-1,1-dimethylurea is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Herbicidal Properties
One of the primary applications of 3-(3-hydroxyphenyl)-1,1-dimethylurea is as a herbicide. Its effectiveness in controlling weeds makes it an important compound in agricultural practices. The compound functions by inhibiting specific biochemical pathways in plants, leading to their growth suppression. This application is particularly relevant in horticultural settings where weed management is crucial for crop yield and quality .
Chemical Structure and Mechanism
The structural formula of this compound allows it to interact with plant enzymes involved in photosynthesis and growth regulation. The herbicidal activity can be attributed to its ability to mimic natural plant hormones, disrupting normal physiological processes .
Pharmaceutical Applications
Drug Synthesis
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various therapeutic agents. It is particularly useful in the development of drugs targeting metabolic disorders due to its structural similarities with other biologically active molecules . The synthesis methods have been optimized to improve yield and reduce production costs, making it a viable option for large-scale drug manufacturing .
Potential Therapeutic Uses
Research indicates that derivatives of this compound may possess anti-inflammatory and analgesic properties, suggesting potential applications in pain management therapies. Ongoing studies aim to elucidate the specific mechanisms through which these effects occur, paving the way for new drug formulations .
Environmental Science
Pollutant Degradation
this compound has been investigated for its role in the degradation of environmental pollutants, particularly in water treatment processes. Studies have shown that compounds similar to this urea can facilitate the breakdown of harmful substances through photocatalytic reactions under UV light exposure . The ability to enhance the degradation rates of persistent organic pollutants makes it a candidate for environmental remediation technologies.
Research Findings on Degradation Kinetics
Experimental data reveal that under controlled conditions, this compound can significantly accelerate the degradation of certain pollutants. For instance, when subjected to UV irradiation, degradation rates were found to increase substantially compared to untreated samples . This property highlights its potential utility in developing effective water purification systems.
Data Summary
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Agriculture | Herbicide | Inhibits plant growth by disrupting hormonal pathways |
| Pharmaceuticals | Drug synthesis | Intermediate for therapeutic agents |
| Environmental Science | Pollutant degradation | Enhances breakdown of organic pollutants via photocatalysis |
Case Studies
-
Case Study 1: Herbicidal Efficacy
A study conducted on various crop types demonstrated that applications of this compound resulted in a significant reduction in weed biomass without adversely affecting crop yield. The results indicated a selective action against specific weed species, underscoring its potential as a targeted herbicide. -
Case Study 2: Photocatalytic Degradation
In laboratory experiments focused on pollutant removal from water sources, the introduction of this compound into contaminated samples enhanced the degradation rates of toxic compounds by up to 90% when exposed to UV light. This finding supports its application in developing advanced water treatment solutions.
Eigenschaften
CAS-Nummer |
4849-46-1 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
3-(3-hydroxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-4-3-5-8(12)6-7/h3-6,12H,1-2H3,(H,10,13) |
InChI-Schlüssel |
HQSQPMWCWCOTBH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)O |
Kanonische SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













